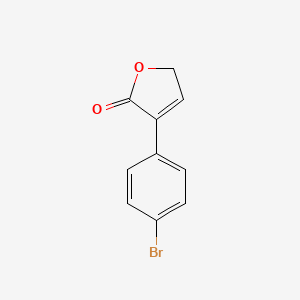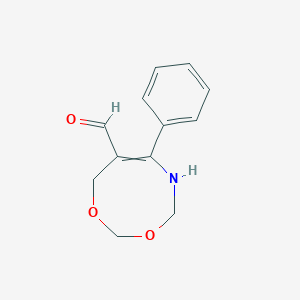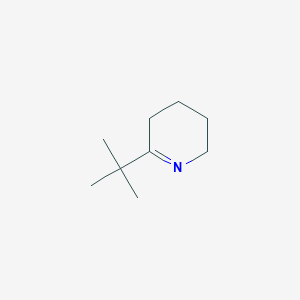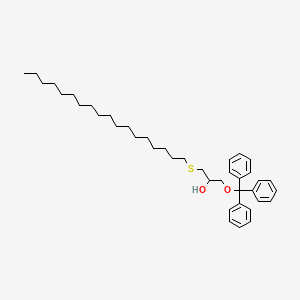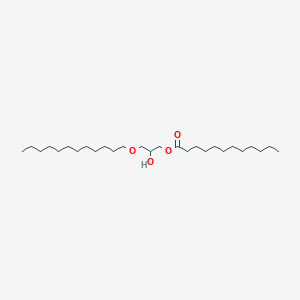
3-(Dodecyloxy)-2-hydroxypropyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodecyloxy)-2-hydroxypropyl dodecanoate is a chemical compound known for its surfactant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-2-hydroxypropyl dodecanoate typically involves the esterification of dodecanoic acid with 3-(dodecyloxy)-2-hydroxypropanol. This reaction is usually catalyzed by an acid such as sulfuric acid and requires heating to facilitate the esterification process. The reaction can be represented as follows:
Dodecanoic acid+3-(Dodecyloxy)-2-hydroxypropanol→3-(Dodecyloxy)-2-hydroxypropyl dodecanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dodecyloxy)-2-hydroxypropyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dodecyloxy)-2-hydroxypropyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Wirkmechanismus
The mechanism of action of 3-(Dodecyloxy)-2-hydroxypropyl dodecanoate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes where oil and water phases need to be combined.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecanoate: Another surfactant with similar properties but different ionic characteristics.
Dodecyl sulfate: A sulfate ester with strong surfactant properties.
Lauryl alcohol: An alcohol derivative of dodecanoic acid with surfactant properties.
Uniqueness
3-(Dodecyloxy)-2-hydroxypropyl dodecanoate is unique due to its specific ester structure, which provides a balance between hydrophilic and lipophilic properties. This makes it particularly effective in applications requiring both water and oil solubility.
Eigenschaften
CAS-Nummer |
94392-88-8 |
|---|---|
Molekularformel |
C27H54O4 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(3-dodecoxy-2-hydroxypropyl) dodecanoate |
InChI |
InChI=1S/C27H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-30-24-26(28)25-31-27(29)22-20-18-16-14-12-10-8-6-4-2/h26,28H,3-25H2,1-2H3 |
InChI-Schlüssel |
SMHKNKHKAWNYMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate](/img/structure/B14363430.png)
![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)

![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
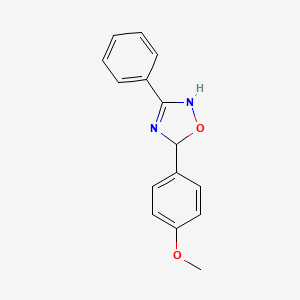

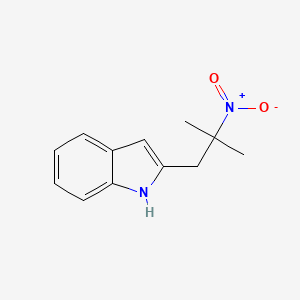
![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)
